Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a benzothiophene-derived small molecule featuring a methyl ester at the 2-position and a sulfonyl-piperazine moiety at the 3-position. The piperazine ring is substituted with a 2,4-dimethylphenyl group, which confers distinct electronic and steric properties compared to other analogs. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to sulfonamide-based inhibitors targeting enzymes such as carbonic anhydrases or serotonin receptors .
Synthesis of this compound likely follows a regioselective pathway analogous to methods described for benzothiazine derivatives (), where pre-functionalized anthranilic acids or methyl anthranilates are sulfonylated and cyclized to avoid isomer formation. The use of sodium methylate in anhydrous methanol ensures high yield and purity, minimizing transesterification side reactions .
Properties
IUPAC Name |
methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-8-9-18(16(2)14-15)23-10-12-24(13-11-23)30(26,27)21-17-6-4-5-7-19(17)29-20(21)22(25)28-3/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALSDFHFPGWHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors.
Mode of Action
Compounds with similar structures have been found to show affinity towards alpha1-adrenergic receptors. These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of structurally similar compounds, are known to play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biological Activity
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 484.6 g/mol. The structure features a benzothiophene core substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.6 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound has been studied for its ability to modulate receptors involved in neurotransmission, particularly those related to serotonin and dopamine pathways.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains. For instance, a study reported moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Good |
| Pseudomonas aeruginosa | 10 | Weak |
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The findings indicated that compounds with similar structural features exhibited significant antibacterial effects, particularly against resistant strains of bacteria .
- Neuropharmacological Effects : Another study investigated the neuropharmacological effects of piperazine derivatives. It was found that compounds with similar substituents could affect serotonin receptor binding and modulate neurotransmitter release, indicating potential applications in treating mood disorders .
Scientific Research Applications
The biological activity of methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has been extensively studied, revealing several promising therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds with sulfonamide groups exhibit enhanced antimicrobial properties. This compound has shown efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves increased caspase activity, which is crucial for the programmed cell death pathway. Notably, the compound has been evaluated against multiple cancer cell lines, including HCT-116 and MCF-7, showing significant cytotoxic effects .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. Its structure allows it to interact effectively with enzyme active sites, potentially leading to therapeutic benefits .
Applications in Drug Development
The unique properties of this compound open avenues for various applications in drug development:
- Antiviral Agents : Given its biological activity against viral infections, this compound may serve as a lead structure for developing antiviral drugs targeting specific viral pathways.
- Anticancer Therapeutics : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent. Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity .
- Neurological Disorders : The enzyme inhibition profile suggests potential applications in treating neurological conditions by modulating neurotransmitter levels through AChE inhibition.
Antimicrobial Evaluation
A study conducted on piperazine derivatives indicated that the incorporation of sulfonamide significantly enhances antimicrobial activity compared to non-sulfonamide counterparts. This suggests that modifications to the piperazine structure can yield compounds with improved efficacy against resistant bacterial strains .
Anticancer Mechanism
Research highlighted that this compound induces apoptosis in treated cancer cells through caspase activation. This mechanism was confirmed through assays measuring cell viability and apoptosis markers in various cancer cell lines.
Safety Profile
Toxicity studies indicate that the compound exhibits no acute toxicity in animal models at doses up to 2000 mg/kg. This favorable safety profile supports its potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can be contextualized by comparing it to three closely related analogs (Table 1):
Table 1: Structural and Functional Comparison of Sulfonyl-Benzothiophene Derivatives
Key Observations :
Piperazine Substituent Effects: The 2,4-dimethylphenyl group in the target compound provides balanced lipophilicity and steric bulk, which may optimize membrane permeability and target engagement compared to the 2,3-dimethylphenyl analog (). The 3-methoxyphenyl group () increases hydrophilicity, which could improve aqueous solubility but reduce blood-brain barrier penetration.
Ethyl esters in analogs () confer prolonged stability, making them preferable for sustained-release formulations.
Synthetic Considerations :
- All compounds likely utilize sulfonylation and cyclization strategies () to ensure regioselectivity. The choice of pre-substituted aryl precursors minimizes side reactions, as seen in benzothiazine syntheses .
Q & A
Q. What are the key synthetic steps for preparing Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate?
The synthesis involves multi-step organic reactions, starting with the benzothiophene core functionalized at the 2-position with a carboxylate group. The sulfonyl-piperazine moiety is introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfonation of the benzothiophene core using chlorosulfonic acid.
- Coupling the sulfonyl chloride intermediate with 4-(2,4-dimethylphenyl)piperazine under basic conditions (e.g., triethylamine in dichloromethane).
- Methyl esterification of the carboxylic acid group using methanol and catalytic sulfuric acid. Continuous flow reactors and advanced purification (e.g., preparative HPLC) improve yield and purity .
Q. Which spectroscopic methods are employed to characterize this compound?
A combination of techniques is used:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities and confirm the sulfonyl-piperazine spatial arrangement .
- HPLC with UV detection for purity assessment (>95% by area normalization) .
Q. What is the hypothesized role of the piperazine-sulfonyl group in biological activity?
The piperazine ring enhances solubility and serves as a flexible spacer, enabling interactions with hydrophobic pockets in enzyme active sites. The sulfonyl group may act as a hydrogen bond acceptor, stabilizing binding to targets such as serotonin or dopamine receptors. This dual functionality is critical for modulating receptor affinity and selectivity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale production?
- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. For example, replacing dichloromethane with tetrahydrofuran (THF) may improve intermediate solubility.
- Purification : Employ continuous flow chromatography or recrystallization from ethanol/water mixtures to remove unreacted piperazine derivatives.
- Process Analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize side products .
Q. How to resolve discrepancies in spectral data during structural elucidation?
- NMR Comparison : Overlay experimental 1H NMR data with density functional theory (DFT)-simulated spectra to identify unexpected shifts caused by conformational flexibility.
- X-ray Diffraction : Resolve ambiguities in sulfonyl-piperazine orientation (e.g., axial vs. equatorial substituents) using single-crystal analysis .
- Isotopic Labeling : Introduce deuterium at specific positions to confirm coupling patterns in complex splitting scenarios .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Substituent Variation : Replace the 2,4-dimethylphenyl group on the piperazine with halogenated (e.g., 3-chlorophenyl) or electron-deficient aryl groups to probe steric and electronic effects.
- Bioisosteric Replacement : Substitute the benzothiophene core with indole or benzofuran to assess scaffold flexibility.
- Functional Group Addition : Introduce polar groups (e.g., hydroxyl or amine) on the methyl ester to enhance water solubility while retaining activity .
Q. Which in vitro assays are suitable for evaluating target engagement and mechanism of action?
- Enzyme Inhibition Assays : Measure IC50 values against recombinant enzymes (e.g., kinases or phosphatases) using fluorogenic substrates.
- Radioligand Binding : Assess affinity for G protein-coupled receptors (GPCRs) like 5-HT1A or D2 using [³H]-labeled ligands.
- Cell-Based Models : Evaluate functional activity (e.g., cAMP modulation in HEK293 cells transfected with target receptors) .
Q. How can solubility challenges in biological testing be addressed?
- Prodrug Design : Replace the methyl ester with a phosphate group for enhanced aqueous solubility, which is enzymatically cleaved in vivo.
- Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability.
- Structural Modifications : Introduce PEGylated chains or tertiary amines on the piperazine ring without compromising target binding .
Data Contradiction Analysis
Q. How to interpret conflicting data in receptor binding vs. functional activity assays?
- Binding vs. Efficacy : High receptor affinity (low nM Ki) may not correlate with functional efficacy if the compound acts as an antagonist. Use calcium flux or β-arrestin recruitment assays to confirm signaling modulation.
- Off-Target Effects : Perform counter-screening against related receptors (e.g., 5-HT2A for a 5-HT1A-targeted compound) to rule out cross-reactivity.
- Metabolite Interference : Assess stability in assay buffers (e.g., ester hydrolysis in serum-containing media) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
